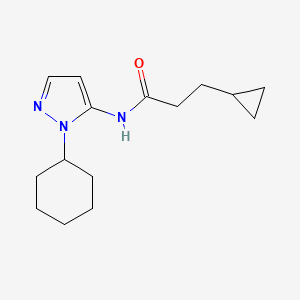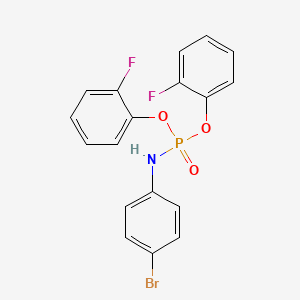
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP increases the levels of GABA in the brain, which can have a range of beneficial effects.
Mecanismo De Acción
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide increases the levels of GABA in the brain, which can have a range of beneficial effects. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal excitability, and increased GABA levels can lead to a reduction in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a range of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in neuronal activity, and a calming effect on the brain. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to have anti-seizure, anti-addiction, and anti-anxiety effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor, which allows for precise modulation of GABA levels in the brain. However, one limitation of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its therapeutic applications. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have greater therapeutic efficacy and fewer side effects than N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide. Another area of interest is the development of novel delivery methods for N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, such as sustained-release formulations, which could improve its pharmacokinetic properties and increase its therapeutic potential. Additionally, further studies are needed to explore the potential applications of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in other neurological disorders, such as depression and schizophrenia.
Métodos De Síntesis
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be synthesized using various methods, including the reaction of 1-cyclohexyl-5-hydrazinopyrazole with cyclopropylcarbonyl chloride. The resulting compound is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has shown promise in reducing seizures and drug-seeking behavior, as well as improving anxiety-related behaviors. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to have potential applications in the treatment of neuropathic pain and cognitive disorders.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(9-8-12-6-7-12)17-14-10-11-16-18(14)13-4-2-1-3-5-13/h10-13H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMMODOVKRZXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5193284.png)

![11-methyl-4-[2-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5193287.png)
![3-(3-fluorophenyl)-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5193294.png)



![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5193330.png)
![2-benzyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B5193334.png)
![methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5193348.png)
![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)
